1-Methoxycyclopropane-1-carbaldehyde
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Overview
Description
1-Methoxycyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8O2 It is characterized by a cyclopropane ring substituted with a methoxy group and an aldehyde group
Preparation Methods
The synthesis of 1-Methoxycyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with methoxy and aldehyde functional groups under controlled conditions. Industrial production methods often utilize catalytic processes to ensure high yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application .
Chemical Reactions Analysis
1-Methoxycyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane
Scientific Research Applications
1-Methoxycyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-Methoxycyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
1-Methoxycyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives such as:
1-Methylcyclopropene: Used as a plant growth regulator, it has a similar cyclopropane ring but different functional groups.
Cyclopropanecarboxaldehyde: Lacks the methoxy group, leading to different reactivity and applications.
Methoxyacetaldehyde: Contains a methoxy group and an aldehyde group but lacks the cyclopropane ring, resulting in different chemical properties
Properties
IUPAC Name |
1-methoxycyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGXHKXIVHLRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42083-00-1 |
Source
|
Record name | 1-methoxycyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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